molecular formula C40H40Cl2N4O16 B1595489 Uroporphyrin I dihydrochloride CAS No. 68929-06-6

Uroporphyrin I dihydrochloride

Cat. No.: B1595489
CAS No.: 68929-06-6
M. Wt: 903.7 g/mol
InChI Key: PCBBNDJUGHWSIE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Uroporphyrin I dihydrochloride is involved in the heme biosynthetic pathway . It is produced from the linear tetrapyrrole precursor preuroporphyrinogen when the enzyme uroporphyrinogen-III cosynthase is not present . The compound interacts with various enzymes, proteins, and other biomolecules in the body, influencing their function and activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to stimulate collagen biosynthesis in human skin fibroblasts . It can also act as a phototoxin, a neurotoxin, and a metabotoxin, causing damage to nerve cells and tissues and leading to adverse health effects at chronically high levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to proteins, leading to protein aggregation . This can disrupt normal cellular functions and lead to cell damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been observed to cause a specific increase in the accumulation of newly synthesized collagen by fibroblast monolayer cultures . It has also been found to decrease mineralization in an osteoblast-like cell line .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to cause bone defects in congenital erythropoietic porphyria models . The use of acitretin, a second-generation retinoid, has been shown to reduce this compound accumulation and its deleterious effects on bones .

Metabolic Pathways

This compound is involved in the heme biosynthetic pathway . It is produced from the linear tetrapyrrole precursor preuroporphyrinogen when the enzyme uroporphyrinogen-III cosynthase is not present .

Transport and Distribution

It is known that porphyrins can dissolve in particular microregions of the cells or bind to cellular macromolecules such as proteins, nucleic acids, or carbohydrates .

Subcellular Localization

It has been suggested that it can localize in various subcellular compartments, including the nucleus, plasma membrane, Golgi, endoplasmic reticulum, and lysosome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin I involves the cyclization of porphobilinogen, a tetrapyrrole intermediate. The process typically includes the following steps:

Industrial Production Methods: Industrial production of uroporphyrin I dihydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Uroporphyrin I dihydrochloride is unique due to its high degree of conjugation and its specific role in heme biosynthesis. Compared to other porphyrins, it has a higher number of carboxyl groups, which affects its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Properties

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBNDJUGHWSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40Cl2N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

607-14-7 (Parent)
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00887595
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68929-06-6
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8,13,18-tetrakis(carboxymethyl)-21H,23H-porphine-2,7,12,17-tetrapropionic acid dihydrochloride
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